Dihydrochlorure de 4-pipéridinyl-N-oxoéthylpipéridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride is a chemical compound with the molecular formula C13H24N2O2.2ClH and a molecular weight of 313.266 . . This compound is used in various scientific research applications and has significant importance in the field of chemistry and medicine.

Applications De Recherche Scientifique

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride has a wide range of scientific research applications. It is used in the synthesis of various piperidine derivatives, which have significant biological and pharmaceutical activities . These derivatives are employed in the development of antimalarial molecules, anticancer agents, and other medicinal compounds . Additionally, it is used as a reactant in the synthesis of arylthiadiazole H3 antagonists, water-soluble N-mustards, antitubercular drugs, vasopressin1b receptor antagonists, MDR modulators, and selective norepinephrine transporter inhibitors .

Méthodes De Préparation

The synthesis of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.

Analyse Des Réactions Chimiques

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromate-bromide mixtures, which are used in titrimetric and spectrophotometric methods for the assay of related compounds. Major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to target proteins and enzymes, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride can be compared with other similar compounds, such as N-Boc-4-piperidineacetaldehyde and 4-Piperidinopiperidine . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride lies in its specific chemical structure and its wide range of applications in scientific research and industrial processes.

Activité Biologique

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride, a compound with potential pharmacological applications, has garnered attention due to its biological activity, particularly in the context of various receptor interactions and therapeutic effects. This article explores its biological activity through a detailed examination of existing research, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

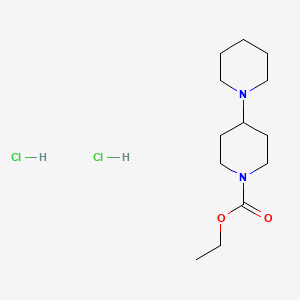

The compound is characterized by a piperidine core with an N-oxoethyl substitution. Its chemical structure can be represented as follows:

Where x, y, and z correspond to the number of carbon, hydrogen, and nitrogen atoms in the molecule, respectively. The dihydrochloride form indicates the presence of two hydrochloride groups, which may influence solubility and bioavailability.

Biological Activity Overview

Research has indicated that 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown promising results against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The compound's ability to inhibit MmpL3, a critical target in tuberculosis treatment, has been highlighted .

- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant selectivity towards BChE. This property is particularly relevant in the context of Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The SAR studies have focused on modifying the piperidine structure to enhance potency and selectivity. For instance, analogs with different substitutions at the 4-position of the piperidine ring have been synthesized and tested for their biological activity. Key findings include:

- Substituent Effects : Modifications such as adding bulky groups or altering functional groups significantly affect the compound's activity against targeted pathogens .

- Potency Comparisons : Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various analogs against Mycobacterium tuberculosis.

| Compound | MIC (µM) | Target |

|---|---|---|

| 4PP-1 | 6.3 | MmpL3 |

| 4PP-2 | 2.0 | MmpL3 |

| 4PP-3 | 6.8 | MmpL3 |

| 4PP-5 | >100 | Loss of activity |

Case Studies

Several case studies have illustrated the compound's effectiveness in different biological contexts:

- Anti-Tuberculosis Study : A recent study demonstrated that modifications to the piperidine core could lead to improved inhibition of MmpL3 with a reduction in cLogP values, enhancing drug-like properties while maintaining efficacy .

- Cholinesterase Inhibition Study : Another investigation focused on the structure of derivatives containing piperazine and morpholine moieties. Compounds were tested for their inhibitory effects on AChE and BChE, revealing that certain substitutions could enhance selectivity towards BChE over AChE .

Propriétés

IUPAC Name |

ethyl 4-piperidin-1-ylpiperidine-1-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)15-10-6-12(7-11-15)14-8-4-3-5-9-14;;/h12H,2-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGMUFFMRITVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCCCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.